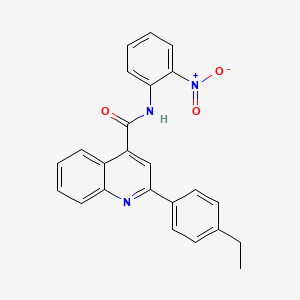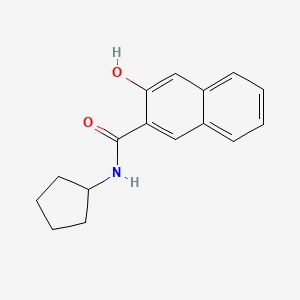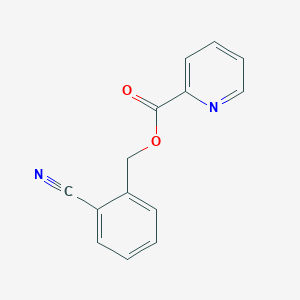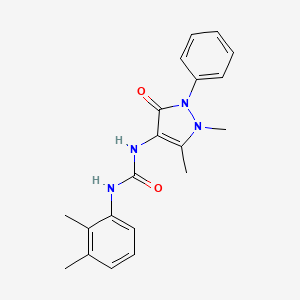![molecular formula C12H18N2O4S B5100840 N-[2-(2,6-dimethyl-4-sulfamoylphenoxy)ethyl]acetamide](/img/structure/B5100840.png)
N-[2-(2,6-dimethyl-4-sulfamoylphenoxy)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2,6-dimethyl-4-sulfamoylphenoxy)ethyl]acetamide is an organic compound with the molecular formula C12H18N2O4S This compound is characterized by the presence of a sulfamoyl group attached to a phenoxyethyl chain, which is further connected to an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,6-dimethyl-4-sulfamoylphenoxy)ethyl]acetamide typically involves the reaction of 2,6-dimethyl-4-sulfamoylphenol with 2-chloroethyl acetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloroethyl acetate, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2,6-dimethyl-4-sulfamoylphenoxy)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The phenoxyethyl chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyethyl derivatives.
Applications De Recherche Scientifique
N-[2-(2,6-dimethyl-4-sulfamoylphenoxy)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-(2,6-dimethyl-4-sulfamoylphenoxy)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the phenoxyethyl chain can interact with hydrophobic pockets, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(2,6-dimethyl-4-sulfamoylphenoxy)ethyl]acetamide
- This compound
- This compound
Uniqueness
This compound stands out due to its unique combination of a sulfamoyl group and a phenoxyethyl chain, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
N-[2-(2,6-dimethyl-4-sulfamoylphenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-8-6-11(19(13,16)17)7-9(2)12(8)18-5-4-14-10(3)15/h6-7H,4-5H2,1-3H3,(H,14,15)(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAKLFZHZMIMHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCNC(=O)C)C)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-bromophenyl)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide](/img/structure/B5100762.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(naphthalen-1-yl)butanamide](/img/structure/B5100778.png)
![1-amino-3-(4-methoxyphenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5100783.png)
![5-(methoxymethyl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide](/img/structure/B5100793.png)


![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-[2-(2-pyrazinyl)ethyl]acetamide](/img/structure/B5100801.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-methylphenyl)thiourea](/img/structure/B5100831.png)
![methyl (2S)-{[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]amino}(phenyl)acetate](/img/structure/B5100838.png)
![1-[1-(3,4-difluorobenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5100848.png)


![2-(3,4-dimethoxybenzyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5100869.png)
